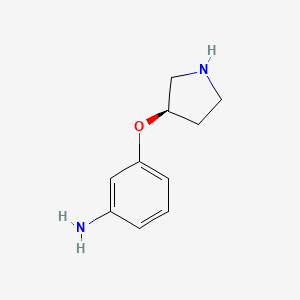

(R)-3-(Pyrrolidin-3-yloxy)-phenylamine

Description

Contextualizing Pyrrolidine (B122466) and its Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the backbone of a vast array of natural and synthetic molecules with significant biological and pharmacological relevance. nih.gov Among these, nitrogen-containing heterocycles are particularly prominent. The pyrrolidine ring, a five-membered saturated heterocycle also known as tetrahydropyrrole, is one of the most important and widely utilized structures in this class. mdpi.comnih.gov

Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring imparts a three-dimensional, non-planar structure. nih.gov This sp³-hybridized framework allows for a greater exploration of chemical space, a critical factor in designing molecules that can interact effectively with complex biological targets. nih.govresearchgate.net The pyrrolidine ring is a core component of numerous alkaloids, such as nicotine (B1678760) and hygrine, and is found in the essential amino acid proline, highlighting its fundamental role in nature. nih.govchemscene.com Its derivatives are synthesized through various methods, including the functionalization of pre-existing pyrrolidine rings (often from proline) or the construction of the ring from acyclic precursors. researchgate.netresearchgate.netorganic-chemistry.org

The Pyrrolidine Moiety as a Privileged Scaffold in Drug Design and Discovery Research

In the field of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear frequently in the structures of successful drugs across different therapeutic areas. The pyrrolidine nucleus is a premier example of such a scaffold. nih.gov It is one of the most common five-membered nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Examples of pyrrolidine-containing drugs include Captopril, Avanafil, and various antiviral agents, showcasing its versatility. nih.govmdpi.com

The advantages of using the pyrrolidine scaffold in drug design are numerous. Its non-planar structure provides an enhanced three-dimensional coverage, a phenomenon sometimes referred to as "pseudorotation," which allows for precise spatial orientation of substituents. nih.govresearchgate.net This structural feature is crucial for achieving high-affinity and selective binding to protein targets. Furthermore, the nitrogen atom in the ring provides a point for substitution and can act as a hydrogen bond acceptor, influencing the compound's physicochemical properties like solubility and basicity. nih.gov These characteristics make pyrrolidine derivatives attractive for developing novel therapeutic agents targeting a wide range of diseases, including cancer, diabetes, and central nervous system disorders. nih.gov

Fundamental Importance of Stereochemistry and Chiral Purity in Pyrrolidine Derivatives for Biological Studies

A key feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers. nih.gov The non-planar ring can be substituted at various positions, leading to a large number of possible stereoisomers. This stereochemical complexity is not a trivial detail; it is of fundamental importance for biological activity. Most biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with different stereoisomers of a drug molecule. researchgate.net

The specific three-dimensional arrangement of atoms in a chiral pyrrolidine derivative can dictate its binding mode and affinity to a target protein. nih.gov Often, only one enantiomer or diastereomer will exhibit the desired pharmacological effect, while others may be inactive or even cause undesirable off-target effects. For instance, research has shown that the specific stereoisomer of a pyrrolidine-containing compound can determine whether it acts as an agonist or an antagonist at a particular receptor. nih.gov Therefore, ensuring chiral purity through stereoselective synthesis is a critical aspect of developing pyrrolidine-based drug candidates, as it directly impacts their efficacy and safety. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-[(3R)-pyrrolidin-3-yl]oxyaniline |

InChI |

InChI=1S/C10H14N2O/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7,11H2/t10-/m1/s1 |

InChI Key |

MSSAFEKOQVIRFC-SNVBAGLBSA-N |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC(=C2)N |

Canonical SMILES |

C1CNCC1OC2=CC=CC(=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Pyrrolidin 3 Yloxy Phenylamine and Chiral Pyrrolidine Analogues

Strategic Approaches to Constructing the (R)-3-(Pyrrolidin-3-yloxy)-phenylamine Core Structure

The construction of the pyrrolidine (B122466) scaffold is a critical initial phase. Methodologies can be broadly categorized into the functionalization of pre-existing chiral rings (the "chiral pool" approach) or the formation of the ring from acyclic precursors.

A common and efficient strategy begins with readily available chiral starting materials like (S)-proline or 4-hydroxy-L-proline. mdpi.comnih.gov For example, (S)-prolinol, obtained via the reduction of proline, serves as a versatile starting point for numerous pyrrolidine-containing drugs. mdpi.comnih.gov Alternatively, ring formation can be achieved through the cyclization of acyclic compounds. One such method involves an intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamide derivatives, catalyzed by copper and phosphoric acid. researchgate.net Another approach involves the reaction of a glycerol-derived bistriflate with an aminosulfone, where two sequential SN2 displacements, including a stereospecific cyclization, form the pyrrolidine ring. nih.govacs.org More complex strategies include a "Spino" ring contraction, where a chiral hydroxamic acid undergoes a thermal, stereospecific contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.gov

Achieving the correct (R)-configuration at the C-3 position of the pyrrolidine ring is paramount. (R)-3-Pyrrolidinol is the key chiral building block for the target molecule. sigmaaldrich.com Its synthesis can be accomplished through several stereoselective methods.

One powerful technique is the catalytic asymmetric hydrogenation of a β-ketopyrrolidinone precursor. For instance, a ruthenium-catalyzed hydrogenation can reduce a β-ketolactam to the corresponding β-hydroxylactam with excellent yield and selectivity, which can then be further transformed into the desired chiral pyrrolidine. researchgate.net A highly efficient, ten-step synthesis of a related chiral pyrrolidine intermediate was developed utilizing a catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex, affording the product with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.netnih.gov Other established industrial processes involve the reduction of 4-chloro-3-hydroxybutyronitrile, which can be prepared from epichlorohydrin, to form 3-pyrrolidinol (B147423). google.comgoogle.com The optical resolution of racemic 3-pyrrolidinol or its precursors can also be employed to isolate the desired (R)-enantiomer.

Table 1: Selected Methods for Chiral Pyrrolidin-3-ol Synthesis

| Precursor | Method | Catalyst/Reagent | Key Features | Citations |

|---|---|---|---|---|

| β-Ketopyrrolidinone | Asymmetric Hydrogenation | Chiral Ru(II) Complex | High yield and excellent stereoselectivity. | researchgate.net |

| Racemic β-keto-γ-lactam | Noyori Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) | High stereoselectivity (de 98%, ee >99%). | researchgate.netnih.gov |

| 4-Chloro-3-hydroxybutyronitrile | Reduction & Cyclization | Raney Co / H₂ | Economical and efficient industrial process. | google.comgoogle.com |

With the chiral (R)-3-pyrrolidinol in hand, the next crucial step is the formation of the ether bond connecting it to the phenyl ring. This is typically achieved via a nucleophilic substitution reaction where the hydroxyl group of the pyrrolidinol acts as the nucleophile. The Mitsunobu reaction is exceptionally well-suited for this transformation, as it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although for a 3-hydroxy starting material this is not a factor for the product's chirality.

In a typical Mitsunobu protocol, (R)-N-protected-3-pyrrolidinol is reacted with a 3-nitrophenol (B1666305) or other suitably protected aminophenol derivative in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This reaction constructs the C-O-C aryloxy linkage efficiently. The nitrogen of the pyrrolidine must be protected, often with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent it from interfering with the reaction.

The final stage of the synthesis involves the generation of the free phenylamine group. Often, the synthesis is carried out using a precursor like 3-nitrophenol in the ether formation step. The nitro group is a stable and effective directing group that can be readily converted to an amine in the final steps of the synthetic sequence.

The reduction of the aromatic nitro group to a primary amine is a standard and high-yielding transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. If the pyrrolidine nitrogen is protected with a hydrogenolysis-sensitive group like Cbz, the nitro group reduction and N-deprotection can sometimes be accomplished in a single step. If a Boc protecting group is used, it can be removed under acidic conditions (e.g., with trifluoroacetic acid) after the nitro reduction is complete to yield the final target compound, this compound.

Asymmetric Synthetic Techniques for Chiral Pyrrolidine Derivatives

The importance of chiral pyrrolidines has spurred the development of a wide range of asymmetric synthetic techniques beyond the specific construction of the target molecule. These methods provide general access to a variety of enantioenriched pyrrolidine derivatives. mdpi.commdpi.com Strategies can involve the use of the chiral pool, chiral auxiliaries, or catalytic asymmetric reactions. nih.govresearchgate.net

Approaches starting from the chiral pool, such as using D- or L-alanine, can produce trans-2,5-dimethylpyrrolidines. nih.gov Chiral auxiliaries, such as (R)-phenylglycinol, can direct the diastereoselective addition of Grignard reagents to form trans-2,5-bis(aryl) pyrrolidines. acs.org Furthermore, enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by reaction with an electrophile, provides a versatile route to enantioenriched pyrrolidines. nih.govwhiterose.ac.uk More recently, the focus has shifted heavily towards catalytic methods that can generate chirality with high efficiency and atom economy. lookchem.comnih.govrsc.org

Among the most powerful methods for constructing the pyrrolidine ring stereoselectively are catalytic asymmetric [3+2] cycloaddition reactions. rsc.orgrsc.org This approach involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile) to directly form the five-membered pyrrolidine ring. thieme-connect.comacs.org

This method can simultaneously generate up to four stereogenic centers with a high degree of control. acs.org The reaction is typically catalyzed by a chiral metal complex. For example, silver(I) and copper(II) complexes with chiral ligands are commonly used to catalyze the reaction between an iminoester (an azomethine ylide precursor) and an electron-deficient alkene. thieme-connect.comacs.org By carefully selecting the metal catalyst, ligand, and reaction conditions, chemists can favor the formation of a specific stereoisomer of the substituted pyrrolidine product with high yields and excellent enantioselectivities. rsc.orgrsc.org This strategy has been successfully applied to synthesize a wide variety of structurally diverse and biologically important spiropyrrolidine heterocycles. rsc.org

Table 2: Catalytic Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst System | Key Outcome | Citations |

|---|---|---|---|---|

| α-Silylimines | Activated Olefins | Metal-based catalyst | Access to 5-unsubstituted pyrrolidines. | thieme-connect.com |

| Azomethine Ylides | N-tert-Butanesulfinylazadienes | Ag₂CO₃ | Densely substituted prolines with up to four stereocenters. | acs.org |

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis offers powerful tools for the enantioselective synthesis of chiral pyrrolidines. These methods often involve the creation of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing ring with high stereocontrol.

One of the most effective strategies for constructing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov This approach is highly atom-economical and can generate multiple stereocenters in a single step with high regio- and stereoselectivity. nih.gov Copper(I) and silver(I) catalysts, in conjunction with chiral ligands, have been extensively studied for this transformation. nih.gov For instance, the reaction between an iminoester and an activated olefin, catalyzed by a chiral copper(I) complex, can yield highly enantiomerically enriched pyrrolidine derivatives. The choice of ligand and metal can influence the stereochemical outcome, providing access to either exo or endo products. nih.gov

Palladium-catalyzed reactions have also emerged as a versatile tool for the synthesis of chiral pyrrolidines. For example, the Heck reaction of N-protected 2,5-dihydropyrroles with aryl halides or triflates can introduce a substituent at the C3 position. While this reaction does not typically create the chiral center, it is a key step in the synthesis of 3-aryl-pyrrolidine derivatives, which can be precursors to the target compound's analogues. sci-hub.se Furthermore, palladium-catalyzed stereoselective C-H activation and subsequent intramolecular cyclization of γ-(N-arylamino)alkenes provide another route to 3-aryl pyrrolidines. sci-hub.se

Rhodium catalysts have been employed for the enantioselective intramolecular hydroarylation of ketones, a reaction that can be adapted for the synthesis of cyclic structures bearing tertiary alcohols, which are valuable intermediates. organic-chemistry.org While not a direct route to the pyrrolidine ring itself, the principles can be applied to the synthesis of complex chiral building blocks.

The table below summarizes representative transition metal-catalyzed reactions for the synthesis of chiral pyrrolidine derivatives.

| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref |

| Cu(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylide, Olefin | Substituted Pyrrolidine | High | High | nih.gov |

| Ag(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylide, Olefin | Substituted Pyrrolidine | High | High | nih.gov |

| [Pd2(dba)3] / DPPE | Intramolecular C-H Amination | N-phenyl-4-pentenylamine, Aryl Bromide | 2-(Arylmethyl)pyrrolidine | N/A | 25:1 | sci-hub.se |

| Rh(I) / Bisphosphine | Intramolecular Hydroarylation | Ketone with Aryl Pinacolboronate | Indanol with Tertiary Alcohol | Up to 99% | N/A | organic-chemistry.org |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic mixture into a single enantiomer of a product in 100% yield. orgsyn.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. orgsyn.org For the synthesis of this compound, the key intermediate is (R)-3-hydroxypyrrolidine. DKR of racemic 3-hydroxypyrrolidine provides an efficient route to this chiral building block.

A notable example of DKR for the synthesis of an N-protected (R)-3-hydroxypyrrolidine derivative was reported by Bäckvall and co-workers. They employed a chemoenzymatic approach using lipase (B570770) PS-IM for the enantioselective acetylation of (±)-N-Cbz-3-hydroxypyrrolidine. Crucially, a ruthenium catalyst was used to facilitate the in-situ racemization of the unreacted (S)-enantiomer of the alcohol. This concurrent racemization allows the slower-reacting enantiomer to be converted into the faster-reacting one, ultimately leading to a high yield of the desired acetylated (R)-enantiomer.

The key parameters for this successful DKR are outlined in the table below:

| Substrate | Enzyme | Racemization Catalyst | Acylating Agent | Product | Yield | Enantiomeric Excess (ee) | Ref |

| (±)-N-Cbz-3-hydroxypyrrolidine | Lipase PS-IM | Ruthenium complex | Isopropenyl acetate | (R)-N-Cbz-3-acetoxypyrrolidine | 87% | 95% | researchgate.net |

This method highlights the synergy between biocatalysis and transition metal catalysis to achieve high efficiency and enantioselectivity. The resulting (R)-N-Cbz-3-acetoxypyrrolidine can then be readily converted to (R)-3-hydroxypyrrolidine through deprotection steps.

Applications of Chiral Pool Precursors

The chiral pool comprises readily available and inexpensive enantiopure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.govorganic-chemistry.org This approach leverages the inherent chirality of the starting material, often reducing the number of synthetic steps and avoiding challenging enantioselective reactions. For the synthesis of this compound and its analogues, several chiral pool precursors are of significant interest.

(R)-Aspartic acid is a versatile chiral building block for the synthesis of various pyrrolidine derivatives. ambeed.com Its carboxylic acid and amine functionalities, along with the defined stereocenter, allow for a range of chemical transformations to construct the pyrrolidine ring with retention of stereochemistry. For example, (R)-aspartic acid has been used as a starting material for the synthesis of (R)-3-pyrrolidinylisoxazoles, which are structural analogues of the target compound. ambeed.com

Another highly relevant chiral pool precursor is (R)-malic acid. It can be converted into chiral N-benzyl-3-hydroxypyrrolidine-2,5-diones, which serve as key intermediates for the synthesis of 3-substituted pyrrolidines. These diones can be further transformed into N-tert-butyloxycarbonyl-3-mesyloxypyrrolidines, versatile synthons for the introduction of the pyrrolidine moiety via nucleophilic substitution.

The general synthetic utility of these chiral pool precursors is summarized below:

| Chiral Pool Precursor | Key Intermediate | Target Pyrrolidine Derivative | Ref |

| (R)-Aspartic Acid | N/A | (R)-3-Pyrrolidinylisoxazoles | ambeed.com |

| (R)-Malic Acid | N-Benzyl-3-hydroxypyrrolidine-2,5-dione | N-Boc-(R)-3-mesyloxypyrrolidine | researchgate.net |

| L-Serine | N-Boc-N,O-isopropylidene-L-serinol | (R)-Lacosamide (contains a chiral amino acid derivative) | organic-chemistry.org |

The use of these precursors provides a reliable and cost-effective method for accessing the chiral pyrrolidine core, which can then be further functionalized to yield the desired final products.

Development and Optimization of Synthetic Pathways for Specific this compound Analogues

The synthesis of this compound and its analogues typically involves the coupling of an appropriately protected (R)-3-hydroxypyrrolidine with a substituted nitrophenol, followed by reduction of the nitro group to an amine. The optimization of these synthetic steps is crucial for achieving high yields and purity, especially when preparing a library of analogues with diverse substitution patterns on the phenyl ring.

A common method for the crucial C-O bond formation is the Mitsunobu reaction. nih.gov This reaction allows for the coupling of an alcohol with a nucleophile, such as a phenol, under mild conditions with inversion of stereochemistry at the alcohol carbon. However, the Mitsunobu reaction can be challenging to optimize, often requiring careful selection of reagents and conditions to maximize yield and minimize side products. For sterically hindered alcohols, modifications to the standard protocol, such as the use of 4-nitrobenzoic acid, can significantly improve the yield of the inverted product. orgsyn.org

The choice of protecting group on the pyrrolidine nitrogen is also a critical parameter. The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under various reaction conditions and its ease of removal under acidic conditions.

A general synthetic pathway for an analogue of this compound is depicted below:

Protection: (R)-3-Hydroxypyrrolidine is protected with a suitable group, such as Boc anhydride, to yield N-Boc-(R)-3-hydroxypyrrolidine.

Mitsunobu Coupling: The protected alcohol is then coupled with a substituted 4-nitrophenol (B140041) using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DIAD). Optimization of this step may involve varying the solvent, temperature, and order of addition of reagents.

Nitro Reduction: The resulting nitro compound is reduced to the corresponding aniline. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals such as iron or tin(II) chloride in acidic media.

Deprotection (if necessary): The protecting group on the pyrrolidine nitrogen can be removed if the final analogue requires a free secondary amine.

The development of a library of analogues would involve the use of a variety of substituted nitrophenols in the Mitsunobu coupling step. Optimization studies would focus on ensuring high conversion and ease of purification for each analogue.

The following table outlines a hypothetical optimization of the Mitsunobu reaction for a generic analogue:

| Entry | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh3 (1.5) | DIAD (1.5) | THF | 0 to rt | 65 |

| 2 | PPh3 (2.0) | DIAD (2.0) | THF | 0 to rt | 78 |

| 3 | PPh3 (2.0) | DIAD (2.0) | Toluene | 0 to rt | 72 |

| 4 | PBu3 (2.0) | DIAD (2.0) | THF | 0 to rt | 85 |

This systematic approach to optimization is essential for the efficient and reliable synthesis of a diverse range of this compound analogues for further investigation.

Structure Activity Relationship Sar Investigations of R 3 Pyrrolidin 3 Yloxy Phenylamine Derivatives

Exploration of Pyrrolidine (B122466) Ring Substitutions and their Stereochemical Impact on Biological Activity

The pyrrolidine ring is a cornerstone of the (R)-3-(pyrrolidin-3-yloxy)-phenylamine scaffold, and its substitution pattern and stereochemistry are critical determinants of biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, which is instrumental in achieving high-affinity interactions with protein targets. nih.gov

Influence of the (R)-Configuration at the Pyrrolidine Stereocenter on Receptor Binding and Antagonistic Activity

The stereochemistry at the C3 position of the pyrrolidine ring, where the ether linkage is attached, has a profound impact on receptor binding and functional activity. In studies of structurally related N-(3-pyrrolidinyl)benzamide derivatives as dopamine (B1211576) D2, D3, and D4 receptor antagonists, the stereochemistry of the pyrrolidinyl moiety was found to be a key factor in determining affinity and selectivity. nih.gov

For a series of N-(3-pyrrolidinyl)benzamide derivatives, it was demonstrated that the (S)-enantiomers generally exhibited higher affinity for dopamine receptors compared to their (R)-counterparts. nih.gov However, the precise impact of the (R)-configuration in the this compound series would depend on the specific interactions within the receptor's binding pocket. The spatial orientation of the pyrrolidine ring and its substituents, dictated by the stereocenter, directly influences how the molecule fits within the target protein. nih.gov The binding profiles of these compounds are controlled by both their absolute and relative configurations, highlighting the importance of enantiopurity in drug design. nih.gov

Effects of Substituents at the Pyrrolidine Nitrogen and Carbon Atoms

Modifications to the pyrrolidine ring, both at the nitrogen atom and the carbon atoms, have been extensively explored to optimize the pharmacological profile of this class of compounds.

Substituents at the Pyrrolidine Nitrogen:

| Compound/Modification | Effect on D4 Receptor Affinity |

| Unsubstituted Pyrrolidine Nitrogen | Baseline affinity |

| N-Benzyl Substitution | Increased affinity |

| N-Alkyl Substitution (e.g., propyl) | Modulated affinity, often lower than N-benzyl |

This table is based on findings from related N-(3-pyrrolidinyl)benzamide series and illustrates the general impact of N-substitution.

Substituents at the Pyrrolidine Carbon Atoms:

Dissection of the Aryl Amine Moiety's Contribution to Molecular Recognition

The aryl amine portion of this compound is a key region for molecular recognition, providing a platform for interactions with the target receptor and for modulation of the compound's electronic and pharmacokinetic properties.

Examination of Substituent Effects on the Phenylamine Ring and their Modulatory Role

Substituents on the phenylamine ring have a significant impact on the biological activity of this class of compounds. In analogous series of dopamine D4 receptor ligands, such as substituted benzamides, the nature and position of substituents on the aromatic ring were critical for affinity and selectivity. nih.gov Polar substituents, particularly those capable of acting as hydrogen bond donors or acceptors, can form specific interactions with amino acid residues in the receptor binding pocket.

For instance, in a series of substituted benzamide (B126) D4 ligands, a polar hydrogen-bond-accepting substituent at the meta-position (equivalent to the 5-position relative to the amine) and a hydrogen-bond-donating/accepting group at the para-position (equivalent to the 4-position) were found to enhance binding affinity. nih.gov This suggests that for this compound derivatives, the introduction of small, polar groups on the phenylamine ring could be a viable strategy to improve potency.

| Substitution on Phenylamine Ring | Predicted Effect on D4 Receptor Affinity |

| Unsubstituted | Baseline affinity |

| Small, polar group at C-5 | Potential for increased affinity |

| Hydrogen bond donor/acceptor at C-4 | Potential for increased affinity |

| Bulky, non-polar group | Likely to decrease affinity due to steric hindrance |

This table is predictive and based on SAR from analogous benzamide series.

Analysis of Positional Isomerism of the Pyrrolidin-3-yloxy Group

In a study of pyrrolidine sulfonamides, it was noted that meta-substituted derivatives generally exhibited improved biological activity, suggesting a potential preference for the meta-orientation in related scaffolds. nih.gov Moving the bulky pyrrolidin-3-yloxy group to the ortho position would likely lead to steric clashes with the amino group and alter the preferred conformation of the molecule. A para-substitution, on the other hand, would extend the molecule linearly, which may or may not be favorable depending on the topology of the receptor's binding site. A systematic investigation of these positional isomers is necessary to fully elucidate the optimal substitution pattern for D4 receptor antagonism.

Structural Elucidation of the Ether Linkage and its Conformational Significance

The ether linkage between the pyrrolidine ring and the phenylamine moiety is not merely a passive spacer but plays an active role in defining the conformational landscape of the molecule. The flexibility of this linkage allows the two main structural components to orient themselves in three-dimensional space to achieve an optimal fit within the receptor binding site.

General Principles of SAR Development in Pyrrolidine-Containing Chemical Series

A fundamental aspect of SAR in pyrrolidine derivatives is the stereochemistry at the chiral centers of the ring. The spatial orientation of substituents can dramatically alter the binding affinity of a molecule to its target protein. nih.gov For instance, studies on various pyrrolidine-containing series have demonstrated that a specific stereoisomer often exhibits significantly higher potency compared to its enantiomer or diastereomers. The cis-configuration of substituents at positions 3 and 4 of the pyrrolidine ring has been shown to be preferable over the trans-orientation in certain classes of compounds, such as PPARα/γ dual agonists. nih.gov This preference is attributed to the specific spatial arrangement of the phenyl rings, which facilitates a face-to-face stacked arrangement conducive to binding. nih.gov

The position and nature of substituents on the pyrrolidine ring are critical determinants of biological activity. SAR analyses have consistently shown that modifications at different positions of the pyrrolidine scaffold can lead to substantial changes in potency and selectivity. nih.govnih.gov For example, in a series of pyrrolidine-2,5-dione acetamides investigated for anticonvulsant activity, substituents at the 3-position of the pyrrolidine ring were found to strongly influence the pharmacological profile. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed potent activity in the scPTZ test, while those with a 3-methyl group were more active in the MES test. nih.gov

Furthermore, the type of substituent plays a crucial role. In one study on pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring conferred better in vitro potency. nih.gov The electronic properties and size of the substituents can govern the molecule's ability to fit into a binding pocket and form key interactions, such as hydrogen bonds or hydrophobic interactions. frontiersin.org For example, the introduction of a hexafluoroisopropyl alcohol moiety has been shown to establish a critical hydrogen bonding interaction with a histidine residue in the RORγt target. nih.gov

The nitrogen atom of the pyrrolidine ring is another key site for modification in SAR studies. Its basicity and nucleophilicity make it a common point for substitution. nih.gov A significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov However, the necessity of this substitution is target-dependent. For instance, in a series of RORγt agonists, pyrrolidines with an unsubstituted nitrogen were found to be weak agonists compared to their tertiary amine counterparts. nih.gov

The following tables present data from SAR studies on different series of pyrrolidine-containing compounds, illustrating the principles discussed.

Table 1: SAR of Pyrrolidine-2,5-dione Derivatives as Anticonvulsants This table illustrates the impact of substituents at the 3-position of the pyrrolidine-2,5-dione scaffold on anticonvulsant activity.

| Compound | 3-Position Substituent | Phenylpiperazine Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 69k | sec-Butyl | 3-Trifluoromethylphenyl | 80.38 | 108.80 |

| 69l | sec-Butyl | 2-Chlorophenyl | >100 | - |

| 59j | Methyl | 3-Trifluoromethylphenyl | 88.2 | 65.7 |

| 59n | Unsubstituted | 3-Trifluoromethylphenyl | 101.5 | 59.7 |

Data sourced from Li Petri et al., 2021. nih.gov

Table 2: SAR of Pyrrolidine Sulfonamide Derivatives This table shows how different substituents on the phenyl ring at position 3 and other positions influence the binding affinity (Ki) to the target.

| Compound | R¹ (Position 3) | R² (Position 4) | Kᵢ (µM) |

| 23b | Phenyl | H | >10 |

| 23c | 4-Fluorophenyl | H | 0.002 |

| 23j | 4-Fluorophenyl | Pyridin-2-yl | 0.002 |

| 23t | 4-Fluorophenyl | Indanyl | 0.001 |

Data sourced from Li Petri et al., 2021. nih.gov

Biological Evaluation Methodologies and Molecular Target Interaction Studies of R 3 Pyrrolidin 3 Yloxy Phenylamine

In Vitro Assay Development for Receptor Binding and Enzyme Activity Profiling

The initial phase of characterizing a novel compound involves the development and implementation of a suite of in vitro assays. These assays are designed to determine the compound's affinity for and functional activity at various biological targets, as well as its enzymatic inhibitory potential.

Assessment of Affinity and Potency for Specific Biological Targets (e.g., Androgen Receptor, Norepinephrine (B1679862) Transporter, Cannabinoid Receptors, Kinases)

To evaluate the potential of (R)-3-(Pyrrolidin-3-yloxy)-phenylamine to interact with specific biological targets, a series of binding and functional assays would be employed. The selection of targets is guided by the structural features of the molecule, which suggest potential interactions with receptors and transporters known to bind ligands with similar pharmacophores.

Androgen Receptor (AR): The androgen receptor is a key target in the development of therapies for prostate cancer. nih.govmdpi.com Non-steroidal AR antagonists often feature aromatic and heterocyclic moieties. The interaction of this compound with the AR would be assessed through competitive binding assays using a radiolabeled ligand, such as [³H]-dihydrotestosterone (DHT), and cells expressing the AR, like the LNCaP cell line. nih.gov Functional antagonist activity would be determined by measuring the inhibition of androgen-induced reporter gene expression. nih.govnih.gov The potency of related pyrrolidine (B122466) derivatives as AR antagonists has been demonstrated, with some compounds showing significant antitumor effects in xenograft models. nih.govnih.gov

Norepinephrine Transporter (NET): The pyrrolidine ring is a common feature in inhibitors of the norepinephrine transporter. researchgate.netgoogle.com The affinity of this compound for NET can be determined using radioligand binding assays with ligands like [³H]-nisoxetine in cells engineered to express the human NET (hNET). nih.gov Functional inhibition of norepinephrine reuptake would be measured using [³H]-norepinephrine in these same cell lines or in synaptosomal preparations. nih.gov The development of selective NET inhibitors is crucial for the treatment of various neurological and psychiatric disorders. nih.govnih.gov

Cannabinoid Receptors (CB1 and CB2): The lipophilic nature of the phenyl and pyrrolidine groups suggests potential interaction with cannabinoid receptors. Binding affinity for CB1 and CB2 receptors can be assessed through radioligand displacement assays using agonists like [³H]-CP55,940 or antagonists such as [³H]-SR141716A in membrane preparations from cells overexpressing these receptors. researchgate.net Functional activity (agonist, antagonist, or inverse agonist) would be evaluated using GTPγS binding assays, which measure G-protein activation upon receptor stimulation. researchgate.net

Kinases: The phenylamine and pyrrolidine moieties are present in numerous kinase inhibitors. nih.govsemanticscholar.org A broad kinase panel screening would be the initial step to identify potential targets. For hits identified in the screen, dose-response studies would be conducted to determine the IC₅₀ values. Assays can be performed using purified recombinant kinases and a substrate, measuring the phosphorylation event via methods like fluorescence resonance energy transfer (FRET) or by using radiolabeled ATP ([γ-³²P]ATP). nih.gov For instance, derivatives of pyrrolopyrimidines have shown potent inhibitory activity against Mer and Axl tyrosine kinases. semanticscholar.org

Table 1: Representative In Vitro Assay Data for Structurally Related Pyrrolidine Compounds

| Target | Assay Type | Test Compound (Analog) | Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Androgen Receptor | AR Antagonist Activity | Compound 54 (3-aryl-3-hydroxy-1-phenylpyrrolidine derivative) | IC₅₀ = 0.15 µM (LNCaP cells) | nih.govnih.gov |

| Norepinephrine Transporter | [³H]-Nisoxetine Binding | α-PVP | Kᵢ = 0.3 µM | researchgate.net |

| Cannabinoid Receptor (CB1) | [³H]-CP55,940 Binding | Hydantoin derivative 20 | Kᵢ = 25 nM | researchgate.net |

| FLT3 Kinase | Enzyme Inhibition | Imidazo[1,2-b]pyridazine derivative | IC₅₀ < 10 nM | nih.gov |

| Mer Tyrosine Kinase | Enzyme Inhibition | Pyrrolopyrimidine UNC2025 | IC₅₀ < 1 nM | semanticscholar.org |

This table presents representative data for analogous compounds to illustrate the potential range of activities and is not data for this compound itself.

Comprehensive Selectivity Screening Against Off-Targets

To assess the specificity of this compound, it would be screened against a broad panel of receptors, ion channels, transporters, and enzymes. This is a critical step to identify potential off-target effects that could lead to undesirable side effects. Companies specializing in safety pharmacology profiling offer comprehensive screening panels that typically include targets such as adrenergic, dopaminergic, serotonergic, muscarinic, and histamine (B1213489) receptors, as well as key ion channels like hERG. The results of this screening provide a selectivity profile, highlighting the compound's specificity for its intended target(s) versus other biologically relevant molecules.

Mechanistic Insights into Molecular Action of Pyrrolidine-Based Compounds

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development. This involves investigating its impact on cellular signaling pathways and its precise mechanism of enzyme inhibition.

Investigation of Cellular Pathway Modulation and Signaling Cascade Effects

Should this compound demonstrate significant activity at a particular receptor or enzyme, subsequent studies would focus on its effects on downstream signaling pathways. For example, if the compound is a potent kinase inhibitor, its effect on the phosphorylation of downstream substrate proteins would be investigated using techniques like Western blotting or phospho-specific ELISAs in relevant cell lines. If it acts as a receptor antagonist, its ability to block agonist-induced second messenger production (e.g., cAMP, inositol (B14025) phosphates) or changes in gene expression would be quantified. For instance, some pyrrolidine derivatives have been shown to modulate signaling pathways by inhibiting histone deacetylases (HDACs). nih.gov

Detailed Analysis of Enzyme Inhibition Mechanisms

For compounds that exhibit significant enzyme inhibition, a detailed kinetic analysis is necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction velocities at various concentrations of both the inhibitor and the substrate. The data are then fitted to different enzyme kinetic models using non-linear regression analysis. Understanding the mechanism of inhibition can provide valuable insights into how the compound interacts with the enzyme and can guide further structural optimization. For example, some pyrrolidine-containing compounds have been identified as reversible inhibitors of certain enzymes, while others can act as irreversible, time-dependent inhibitors. nih.gov

Development and Application of Research Probes Incorporating the this compound Motif (e.g., Radiolabeled Ligands)

A potent and selective derivative of this compound could be developed into a valuable research tool. By incorporating a radioactive isotope (e.g., ³H, ¹¹C, or ¹⁸F) or a fluorescent tag, the compound can be transformed into a radiolabeled ligand or a fluorescent probe. nih.gov These probes are instrumental in a variety of research applications, including:

Receptor autoradiography: To visualize the distribution and density of the target receptor in tissue sections.

Positron Emission Tomography (PET) imaging: A radiolabeled version of the compound could potentially be used as a PET tracer to study the target's distribution and function in living organisms, including humans. The development of such probes requires careful consideration of the labeling chemistry and the pharmacokinetic properties of the resulting molecule to ensure adequate brain penetration (if targeting the CNS) and specific binding. nih.gov

In vitro binding assays: To facilitate high-throughput screening of other compounds for their ability to bind to the same target.

The development of such probes from novel chemical scaffolds is a critical step in advancing our understanding of biological systems and disease states.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| [³H]-dihydrotestosterone (DHT) |

| [³H]-nisoxetine |

| [³H]-norepinephrine |

| [³H]-CP55,940 |

| [³H]-SR141716A |

| [γ-³²P]ATP |

| α-PVP |

| Imidazo[1,2-b]pyridazine derivative |

| Pyrrolopyrimidine UNC2025 |

| Hydantoin derivative 20 |

Innovations and Patent Landscape in Pyrrolidine Based Chemical Research

Strategies for Rational Design of Novel Pyrrolidine (B122466) Scaffold Derivatives

The rational design of new pyrrolidine derivatives is a highly strategic process aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The inherent advantages of the pyrrolidine scaffold—its sp3-hybridized carbons for 3D exploration, stereochemical complexity, and basic nitrogen atom—provide a versatile platform for medicinal chemists. nih.govresearchgate.net

Key strategies in the rational design of these derivatives include:

Structure-Activity Relationship (SAR) Studies: A fundamental approach involves systematically modifying the pyrrolidine ring and its substituents to understand their impact on biological activity. researchgate.netnih.gov For instance, the position and nature of substituents can control the puckering of the ring, which in turn influences how the molecule binds to a target protein. nih.gov The stereochemistry is also critical; different stereoisomers can exhibit vastly different biological profiles due to the enantioselective nature of protein binding sites. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement: Starting from a known active compound, which may not even contain a pyrrolidine ring, chemists can use "scaffold hopping" to design novel pyrrolidine-based analogues. A notable example is the development of neurokinin-3 (NK3) receptor antagonists from a selective neurokinin-1 (NK1) receptor antagonist, which led to a series of orally active pyrrolidine derivatives. nih.gov This involves replacing a core structure with the pyrrolidine scaffold while maintaining the key pharmacophoric features required for activity.

Conformation Locking: The flexibility of the pyrrolidine ring can be controlled by introducing specific substituents. This "locking" of a particular conformation can enhance binding affinity to a target by reducing the entropic penalty of binding. nih.gov

Multi-Target-Directed Ligand (MTDL) Design: For complex multifactorial diseases, designing ligands that can modulate multiple targets simultaneously is an emerging paradigm. acs.org The pyrrolidine scaffold can be incorporated into MTDL design strategies, where different parts of the molecule are optimized to interact with distinct biological targets. acs.org

Computational and Structure-Based Design: Molecular modeling and docking studies are instrumental in predicting how a designed pyrrolidine derivative will interact with a target's binding site. nih.govmdpi.com This allows for the in silico screening of virtual libraries of compounds before committing to chemical synthesis, saving time and resources. mdpi.com

The synthesis of these rationally designed molecules often relies on advanced chemical methods. Techniques like 1,3-dipolar cycloadditions are classic methods for constructing the five-membered ring, while newer, microwave-assisted organic synthesis (MAOS) offers increased efficiency and aligns with green chemistry principles. nih.gov

Development of Advanced Pharmaceutical Formulations for Research and Pre-clinical Applications

The transition of a promising pyrrolidine-based compound from a laboratory curiosity to a pre-clinical candidate necessitates the development of suitable pharmaceutical formulations. These formulations are crucial for enabling consistent and effective delivery of the compound in in vivo studies.

A key challenge in early-stage development is often the poor aqueous solubility of complex organic molecules. Advanced formulation strategies are employed to overcome this and other bioavailability hurdles. For pyrrolidine derivatives, these can include:

Salt Formation: Many pyrrolidine derivatives, including (R)-3-(Pyrrolidin-3-yloxy)-phenylamine, contain a basic nitrogen atom. google.com This allows for the formation of pharmaceutically acceptable acid addition salts (e.g., hydrochloride, oxalate, maleate), which often exhibit improved solubility and stability compared to the free base. google.comgoogle.com

Use of Excipients: Pharmaceutical excipients are inactive substances used to formulate a drug product. For oral formulations, this can include binders, fillers, disintegrants, and solubilizing agents. A patent application for oral formulations of certain pyrrolidine derivatives describes the use of various excipients to create dispersible tablets. google.com

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be used to enhance oral absorption.

Amorphous Solid Dispersions: Converting a crystalline drug into an amorphous form, typically dispersed within a polymer matrix, can significantly increase its dissolution rate and solubility.

The ultimate goal of these pre-clinical formulations is to ensure that the compound reaches the target site in the body at a sufficient concentration to elicit a therapeutic effect during animal studies. The choice of formulation depends heavily on the physicochemical properties of the specific pyrrolidine derivative and the intended route of administration. nih.govgoogle.com

Analysis of Patent Trends and Academic Contributions Pertaining to Pyrrolidine Chemistry

The field of pyrrolidine chemistry is characterized by a vibrant interplay between academic research, which uncovers new synthetic methods and biological activities, and industrial patenting, which seeks to protect these discoveries for commercial development. frontiersin.orgnih.gov The pyrrolidine scaffold is a frequent subject of both scientific publications and patent applications due to its proven success in drug development. nih.govfrontiersin.org

Recent trends indicate a sustained interest in pyrrolidine derivatives for a wide range of therapeutic areas, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgnih.gov A 2022 patent review highlighted the ongoing efforts to develop novel pyrrolidine-based antibacterial agents to combat the growing threat of antimicrobial resistance. nih.gov Academic contributions often focus on elucidating structure-activity relationships (SAR) and pioneering new synthetic routes, which lays the groundwork for future drug candidates. nih.govresearchgate.net

A significant trend is the development of stereoselective synthesis methods, as the biological activity of pyrrolidine derivatives is often dependent on their specific 3D arrangement. nih.gov Academic labs and industrial R&D teams are continuously exploring more efficient and selective ways to produce optically pure pyrrolidine compounds. researchgate.net

| Area of Innovation | Focus of Academic Research | Focus of Patent Landscape |

| New Scaffolds | Exploration of novel, complex pyrrolidine-based structures (e.g., bicyclic pyrrolidines). osi.lv | Broad protection of core scaffolds and their derivatives with demonstrated biological activity. google.comgoogle.com |

| Therapeutic Targets | Identification of new biological targets and mechanisms of action for pyrrolidine compounds. frontiersin.org | Securing intellectual property for compounds active against validated and commercially viable targets (e.g., kinases, GPCRs). google.comgoogle.com |

| Synthesis | Development of novel, efficient, and stereoselective synthetic methodologies. nih.govnih.gov | Patenting specific, scalable, and cost-effective synthetic routes and key intermediates. google.comgoogle.com |

| Antibacterial Agents | Elucidation of SAR to overcome resistance mechanisms. nih.gov | Patenting new chemical entities with potent activity against resistant bacterial strains. nih.gov |

In pharmaceutical development, the method used to manufacture a drug is often as valuable as the drug itself. Consequently, there is significant patent activity focused on protecting novel, efficient, and scalable synthetic routes to pyrrolidine derivatives and their key intermediates. google.comgoogle.com

Patents in this area often claim:

A specific process for preparing a class of compounds: For example, a patent might describe a multi-step process for producing substituted pyrrolidine derivatives, detailing the reagents, catalysts, and reaction conditions that make the process economical for large-scale production. google.com

Novel intermediates: A key intermediate in a synthetic pathway can also be patented. google.comgoogle.com This provides an additional layer of intellectual property protection, as it can prevent competitors from using the same pathway even if the final product's patent has expired.

Stereoselective synthesis methods: Given the importance of chirality, methods for producing a single, desired enantiomer of a pyrrolidine derivative are highly valuable and frequently patented. nih.gov Many pyrrolidine-containing drugs are synthesized from chiral precursors like (S)-prolinol or 4-hydroxyproline (B1632879) to ensure high optical purity. nih.gov The processes to obtain these precursors and convert them into the final active pharmaceutical ingredient are often protected.

For instance, patents exist for the synthesis of 3-amino-pyrrolidine derivatives, which are important intermediates for various pharmaceutically active substances. google.com These patents may describe replacing hazardous or expensive reagents with safer, more economical alternatives, making the process viable on a technical scale. google.com

Beyond patenting a single compound, companies often seek broader protection for an entire class of structurally related molecules. This strategy involves patenting a "scaffold" or "core structure" and claiming a wide range of possible substituents at various positions. google.com

This approach is common for privileged scaffolds like pyrrolidine. For example, a patent might claim pyrrolo[2,3-d]pyrimidine compounds, where a pyrrolidine ring is fused to a pyrimidine (B1678525) ring, creating a bicyclic system. google.comgoogle.com The patent would then define a multitude of possible chemical groups that can be attached to this core, covering thousands or even millions of potential compounds in a single filing. google.com

Other examples of patented scaffolds structurally related to simple pyrrolidines include:

Pyrrolotriazinones: These are nitrogen-rich heterocyclic cores that have been investigated as potential CRF1 antagonists for stress-related disorders. nih.gov

Piperidines: These six-membered rings are structurally analogous to pyrrolidines. Patents for compounds like piperidinyl-3-(aryloxy)propanamides demonstrate how similar pharmacophoric concepts are applied across different heterocyclic rings. google.com

Kinase-Targeted Scaffolds: Patents often describe molecular scaffolds designed specifically to fit into the ATP-binding site of protein kinases, a major class of drug targets. google.com These patents may cover multiple core structures, including those incorporating a pyrrolidine ring, that are shown to bind to a particular kinase. google.com

This strategy of patenting entire scaffolds and their derivatives allows companies to create a strong intellectual property fortress around a particular therapeutic area or biological target, providing a competitive advantage in the pharmaceutical market.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (R)-3-(Pyrrolidin-3-yloxy)-phenylamine, and how is stereochemical purity maintained?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where pyrrolidin-3-ol reacts with a nitroarene intermediate bearing a leaving group (e.g., halogen) at the meta position. Stereochemical control is achieved using chiral catalysts or enantioselective resolution techniques. For example, chiral HPLC or enzymatic resolution can isolate the R-enantiomer. Intermediate steps may include nitration followed by reduction, similar to traditional phenylamine synthesis but modified for pyrrolidine substitution .

Q. Which analytical techniques are most effective for confirming the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the pyrrolidine ring and phenylamine moiety.

- Chiral HPLC : Essential for verifying enantiomeric excess (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

Q. How can solvent extraction be optimized to purify this compound from reaction mixtures containing salts and byproducts?

- Methodological Answer : Liquid-liquid extraction using ether or dichloromethane is effective. Adjust the pH to ~10 (using NaOH) to deprotonate the phenylamine, allowing it to partition into the organic phase. Acidic byproducts (e.g., phenols) remain in the aqueous phase. Subsequent washes with brine remove residual salts. Rotary evaporation yields the purified compound .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration) of this compound influence its role in catalytic CO₂ conversion?

- Methodological Answer : The R-configuration affects spatial arrangement, enabling favorable interactions with reaction intermediates. For example, in PdAg nanoparticle catalysts, phenylamine moieties enhance bicarbonate activation by stabilizing transition states via hydrogen bonding. XPS and elemental analysis correlate nitrogen content (from phenylamine) with increased turnover numbers in CO₂-to-formate conversion. Density functional theory (DFT) simulations further predict steric and electronic contributions of the R-enantiomer .

Q. What computational strategies are recommended to model the reactivity of this compound in supramolecular assemblies?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways.

- Molecular Dynamics (MD) : Simulate interactions with host molecules (e.g., cyclodextrins) to assess binding affinity and stability.

- Docking Studies : Use software like AutoDock Vina to explore interactions with biological targets (e.g., enzymes or receptors) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying solvent systems?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to systematically test solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. For example:

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | Pd/C | 72 |

| THF | 60 | Ni | 65 |

| EtOH | 70 | None | 58 |

Analyze results via ANOVA to identify statistically significant factors. Cross-reference with literature on analogous phenylamine derivatives .

Q. What role does the pyrrolidine ring play in modulating the basicity of this compound compared to simpler aniline derivatives?

- Methodological Answer : The pyrrolidine ring introduces steric hindrance and electron-donating effects, reducing lone pair availability on the phenylamine nitrogen. Titration with HCl (0.1 M) in ethanol/water (1:1) quantifies pKa shifts. Compare to aniline (pKa ~4.6) and meta-substituted analogs. Computational NBO analysis further reveals charge delocalization differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.